Oxolan-3-one
Overview
Description
Oxolan-3-one, also known as γ-butyrolactone, is a compound that is a common component of bio-oil formed during biomass pyrolysis. It is a lactone or cyclic ester, which is a four-membered ring compound with one oxygen atom in the ring. The thermal decomposition of oxolan-3-one has been studied to understand its behavior and potential applications, especially in the context of bio-oil utilization .
Synthesis Analysis
The synthesis of oxolan-3-one and its derivatives has been explored through various methods. One approach involves the use of eosin Y as an organophotoredox catalyst to synthesize 1,3-oxathiolane-2-thiones from styrenes, CS2, and air (O2) in a one-pot procedure . Another method describes the synthesis of 1,3-oxathiolane-2-imin derivatives via a one-pot reaction between arylisothiocyanates, asymmetrically substituted oxiranes, and methanol . Additionally, a practical synthesis of oxetan-3-ones from propargylic alcohols has been developed, which proceeds without the exclusion of moisture or air .
Molecular Structure Analysis
The molecular structure of oxolan-3-one and its derivatives has been a subject of interest in various studies. For instance, the structure and stereochemistry of 1,3-dithiolane-2-thiones were determined by X-ray crystallographic analysis, which helped correct errors in the literature concerning the synthesis of cyclic di- and trithiocarbonates . Similarly, the product structure of 1,3-oxathiolan-5-ones synthesized via a (3+2)-cycloaddition between thioketones and acetylenedicarboxylic acid was confirmed by X-ray diffraction analysis .
Chemical Reactions Analysis
Oxolan-3-one and its derivatives undergo various chemical reactions. The synthesis of 1,3-oxathiolan-2-ones by the reaction of oxiranes, sulfur, and carbon monoxide is one such reaction, which proceeds with high regioselectivity and stereospecificity . The Lewis-acid-catalyzed reaction of 1,3-thiazole-5(4H)-thiones and oxiranes leads to spirocyclic 1,3-oxathiolanes . Moreover, the enzyme-catalyzed, dynamic covalent kinetic resolution strategy has been used for the asymmetric synthesis of 1,3-oxathiolan-5-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxolan-3-one are closely related to its reactivity and stability. The thermal decomposition of oxolan-3-one has been studied using ab initio calculations and experiments, revealing four pathways for unimolecular decomposition with the dominant reaction channel leading to carbon monoxide, formaldehyde, and ethylene . The kinetics of 1,3-oxathiolane-2-thione synthesis have been determined, providing insights into the reaction mechanism and influencing factors such as temperature and catalysts .
Scientific Research Applications
Thermal Decomposition Studies
Oxolan-3-one plays a significant role in the thermal decomposition of bio-oil formed during biomass pyrolysis. A study by Legg et al. (2022) explored its decomposition pathways, revealing that the dominant reaction channel produces carbon monoxide, formaldehyde, and ethylene. This is confirmed by both computational methods and experimental data, indicating the crucial role of oxolan-3-one in biomass pyrolysis processes (Legg et al., 2022).
Intramolecular Cyclization
The compound is also involved in intramolecular cyclization reactions. Research by Murai et al. (1976) demonstrated that treating 1-(βγ-Epoxypropyl)cyclohexan-1-ol with base in aqueous solutions results in the formation of oxetans, indicating the potential of oxolan-3-one in organic synthesis (Murai et al., 1976).
Conformational Studies
Oxolan-3-one is used as a model for studying the conformation of five-membered furanose rings, crucial in the structural analysis of DNA and RNA. A study by Płaziński et al. (2019) employed NMR data to understand the conformational equilibrium in oxolane rings, a key aspect in understanding the structural dynamics of biologically relevant molecules (Płaziński et al., 2019).
Suzuki-Miyaura Reaction in Chemistry
Ghochikyan et al. (2019) researched the application of Suzuki-Miyaura reaction using oxolan-2-ones, a related compound, to synthesize novel derivatives. This study highlights the importance of oxolan derivatives in the synthesis of complex organic compounds (Ghochikyan et al., 2019).
Hydrodeoxygenation Modeling
Oxolan-3-one has been studied in hydrodeoxygenation processes. Koudjina et al. (2018) performed a theoretical study on the hydrotreatment of oxolane, showing how it undergoes C–O bond cleavage, important for understanding hydrodeoxygenation mechanisms in biofuel production (Koudjina et al., 2018).
Potential Anticancer Properties
3-Oxoolean-12-en-27-oic acid, a related compound, was found to inhibit the proliferation of non-small cell lung carcinoma cells, suggesting potential anticancer applications (Tae et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-Oxotetrahydrofuran is the lysophosphatidic acid receptor 6 (LPAR6) . LPAR6 is a protein that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
3-Oxotetrahydrofuran interacts with its target, LPAR6, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function, which can lead to changes in cellular processes .
Biochemical Pathways
Given its role as an LPAR6 antagonist, it is likely that it impacts pathways related to the functions of this receptor . These could include pathways involved in cell proliferation, differentiation, and migration .
Pharmacokinetics
Its physical properties, such as its molecular weight and structure, suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of 3-Oxotetrahydrofuran’s action are largely dependent on its interaction with LPAR6. By acting as an antagonist of this receptor, it can potentially inhibit processes such as cell proliferation, differentiation, and migration . This could have significant implications in various fields, including cancer research .
Future Directions
Oxolan-3-one is an important intermediate in the production of biofuels, and its role in the pyrolysis of biomass is a significant area of research . As the use of biomass for fuel generation increases, understanding the mechanisms of thermal decomposition for all components of bio-oil, including Oxolan-3-one, will continue to be an important area of study .
properties
IUPAC Name |
oxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJFSCQKHRSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336157 | |
Record name | 3-Oxotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxolan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22929-52-8 | |
Record name | 3-Oxotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrofuran-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxolan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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